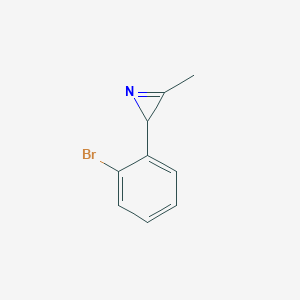

2-(2-bromophenyl)-3-methyl-2H-azirine

描述

2-(2-bromophenyl)-3-methyl-2H-azirine is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Functionalization

Recent advancements in the synthesis of 2H-azirines, including 2-(2-bromophenyl)-3-methyl-2H-azirine, have been noted. A sustainable mixed flow-batch approach has been developed for their preparation, allowing for efficient transformation into functionalized NH-aziridines. This method utilizes vinyl azides and has demonstrated high yields and stereoselectivity when reacted with organolithium compounds .

Table 1: Synthesis Methods for 2H-Azirines

| Method | Yield (%) | Notes |

|---|---|---|

| Flow-batch approach | Up to 90% | Efficient for various aryl substitutions |

| Diels–Alder reaction | Variable | Forms cycloadducts with electron-rich dienes |

| Halex reaction | Up to 80% | Simple protocol for halogen exchange |

Reactivity and Mechanisms

The unique structure of azirines contributes to their reactivity. For instance, the Diels–Alder reactions involving methyl 2-aryl-2H-azirine-3-carboxylates have been extensively studied. These reactions yield endo-cycloadducts with various dienes, showcasing the regioselectivity inherent to azirines . The halogen exchange reactions also highlight the utility of brominated azirines in synthesizing fluoro and iodo derivatives, which are valuable in further chemical transformations .

Medicinal Chemistry Applications

Azirines have garnered attention in medicinal chemistry due to their potential as bioactive compounds. Their ability to serve as building blocks for diverse pharmaceutical agents is significant. For example, modifications of azirine structures can lead to compounds with antitumor and antimicrobial properties. The incorporation of halogen substituents enhances their biological activity and selectivity towards specific targets .

Case Study: Antitumor Activity

Research has demonstrated that certain derivatives of 2H-azirines exhibit promising antitumor activity. A study evaluated the cytotoxic effects of various azirine derivatives on cancer cell lines, revealing that modifications at the bromophenyl position significantly influenced their efficacy .

Material Science Applications

In material science, azirines are being explored for their potential use in polymer synthesis. The strained nature of azirines allows them to participate in ring-opening polymerization processes, leading to new materials with desirable properties. This application is particularly relevant in developing advanced coatings and adhesives that require specific mechanical and thermal characteristics .

化学反应分析

Halogen Exchange Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution via halogen exchange (Halex) reactions. For example:

-

Fluorination : Treatment with tetrabutylammonium fluoride (TBAF) in toluene replaces bromine with fluorine, yielding 2-fluoro-3-methyl-2H-azirine derivatives. This reaction proceeds via an SN2′–SN2′ cascade mechanism, as confirmed by DFT calculations .

-

Iodination : Reaction with potassium iodide (KI) in acetonitrile substitutes bromine with iodine, forming 2-iodo analogues .

Table 1: Halex Reaction Conditions and Yields

| Substrate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-3-methyl | TBAF·H₂O | Toluene | 80–90 | |

| 2-(2-Bromophenyl)-3-methyl | KI | MeCN | 70–85 |

Ring-Opening and Cycloaddition Reactions

The strained azirine ring participates in cycloadditions and ring-opening processes:

-

CuAAC Click Chemistry : Reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1-(azirin-2-yl)-1,2,3-triazoles. This preserves the azirine ring, enabling further functionalization .

-

Nucleophilic Ring-Opening : Triethylamine promotes nucleophilic attack at the C=N bond, leading to ring-opening and subsequent cyclodimerization into pyrimidine-4,6-dicarboxylates .

Mechanistic Insight (DFT Studies) :

-

Ring-opening begins with nucleophilic addition of N,N-diethylhydroxylamine to the azirine, forming an (aminooxy)aziridine intermediate .

-

Azomethine ylide generation and 1,3-dipolar cycloaddition follow, yielding pyrimidines .

Azide Substitution and Decomposition

-

Azide Formation : Sodium azide (NaN₃) substitutes bromine to form 2-azidoazirines. This reaction is sensitive to steric effects, with ortho-substituted aryl groups favoring product stability .

-

Acid-Catalyzed Decomposition : Under acidic conditions, the azirine ring undergoes cleavage into nitriles (e.g., methyl cyanoformate and aryl nitriles) .

Table 2: Azide Substitution Outcomes

| Conditions | Product Stability | Yield (%) | Reference |

|---|---|---|---|

| NaN₃/MeCN, RT | Moderate | 65–75 | |

| TMSN₃/Et₃N/CH₂Cl₂, Ar atm | High (ortho-subst) | 80–90 |

Organolithium Additions

Reaction with organolithium reagents (e.g., PhLi, HexLi) results in stereoselective formation of NH-aziridines. The bromophenyl group directs nucleophilic attack to the less hindered face of the azirine ring, achieving >95% diastereoselectivity .

Oxidative Functionalization

Triethylamine-mediated oxidation in air triggers oxidative cyclodimerization. One azirine molecule undergoes C–C bond cleavage, while another undergoes C=N cleavage, forming pyrimidine derivatives .

Key Challenges :

常见问题

Basic Research Questions

Q. What experimental design strategies optimize the synthesis of 2-(2-bromophenyl)-3-methyl-2H-azirine?

- Methodological Answer : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2³ factorial design could evaluate interactions between temperature (25°C vs. 60°C), solvent (THF vs. DCM), and stoichiometry (1:1 vs. 1:2 substrate:catalyst). Analyze yield and purity via HPLC to determine dominant factors .

- Table 1 : Example Factorial Design Matrix

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 45 vs. 68 |

| Solvent | THF | DCM | 52 vs. 71 |

| Catalyst Loading | 1 mol% | 2 mol% | 60 vs. 79 |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with computational validation (DFT-based chemical shift predictions). Cross-reference experimental NMR peaks with simulated spectra using Gaussian 16 or ORCA software. Discrepancies >0.5 ppm warrant re-evaluation of synthetic pathways or computational parameters .

Q. What are the stability challenges of this compound under thermal or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-Vis spectroscopy. For example, expose the compound to 80°C for 24 hours or UV light (254 nm) and monitor degradation via LC-MS. Compare degradation products with predicted intermediates from computational reaction path searches (e.g., using GRRM17 software) .

Advanced Research Questions

Q. How do electronic effects of the bromophenyl group influence azirine ring-opening mechanisms?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map reaction pathways. Compare activation energies for ring-opening via nucleophilic attack (e.g., with amines) versus electrocyclic processes. Use natural bond orbital (NBO) analysis to quantify charge distribution at the azirine nitrogen and bromine-substituted carbon .

Q. How to resolve contradictions in spectral data for azirine derivatives?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets. For instance, conflicting NOESY correlations may arise from conformational flexibility; molecular dynamics (MD) simulations (AMBER force field) can model dynamic behavior and validate experimental observations .

Q. What strategies improve regioselectivity in [3+2] cycloadditions involving this compound?

- Methodological Answer : Screen Lewis acid catalysts (e.g., BF₃·OEt₂, ZnCl₂) to polarize the azirine’s electron-deficient ring. Pair with computational reaction path searches (artificial force-induced reaction method) to predict transition states and regiochemical outcomes. Experimental validation via X-ray crystallography of cycloadducts is critical .

Q. How can computational models predict degradation pathways under oxidative conditions?

- Methodological Answer : Use ab initio molecular dynamics (AIMD) simulations to model interactions with reactive oxygen species (e.g., singlet oxygen). Validate with high-resolution mass spectrometry (HRMS) to identify oxidative cleavage products. Compare simulated Gibbs free energy profiles with experimental kinetics data .

Q. Data Contradiction Analysis Framework

When conflicting data arise (e.g., unexpected byproducts in synthesis):

Replicate experiments under controlled conditions.

Cross-validate with orthogonal techniques (e.g., XRD for crystallinity, DSC for phase purity).

Leverage cheminformatics tools (e.g., SciFinder, Reaxys) to compare results with literature precedents for analogous azirines .

属性

分子式 |

C9H8BrN |

|---|---|

分子量 |

210.07 g/mol |

IUPAC 名称 |

2-(2-bromophenyl)-3-methyl-2H-azirine |

InChI |

InChI=1S/C9H8BrN/c1-6-9(11-6)7-4-2-3-5-8(7)10/h2-5,9H,1H3 |

InChI 键 |

DKJHTHHZMBOSFI-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC1C2=CC=CC=C2Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。